2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid
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Overview
Description
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that contains an adamantane core . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings .
Synthesis Analysis
The synthesis of adamantyl derivatives involves reactions carried out in sulfuric acid media . For instance, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . In another example, functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid has been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .Chemical Reactions Analysis
In chemical reactions, 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid exhibits high reactivity, offering extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . For example, the reaction of oxirane 2c with 98% nitric acid in carbon tetrachloride at –10°C gave 2-(adamantan-1-yl)-3-hydroxypropanoic acid .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used in a variety of applications, including the creation of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Preparation Methods
The high reactivity of adamantane derivatives also allows for the development of novel methods for their preparation . This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Polymerization Reactions
Adamantane derivatives can be used in polymerization reactions . The unique properties of these compounds make them suitable for creating new materials based on natural and synthetic nanodiamonds .
Quantum-Chemical Calculations
Adamantane derivatives can be used in quantum-chemical calculations to investigate their electronic structure . This can help elucidate the mechanisms for their chemical and catalytic transformations .
Anti-Influenza Activity
Some adamantyl derivatives of polynitrogen heterocycles have shown high inhibitory activity against H1N1 influenza A viruses . However, these compounds also exhibited a relatively low selectivity .
Synthesis of New Compounds
The synthesis of new compounds containing (adamantane-1-yl) (phenyl)methyl or (3,5-dimethyladamantane-1-yl) (phenyl)methyl fragments is of significant scientific and practical interest . These compounds can be used to synthesize 1,3-disubstituted ureas .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantyl-substituted epibromohydrins react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that adamantane derivatives can be utilized in the synthesis of various bioactive compounds and pharmaceuticals , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s known that some adamantyl derivatives of polynitrogen heterocycles have shown high inhibitory activity against h1n1 influenza a viruses , suggesting that this compound may have similar effects.
Future Directions
The future directions for 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid could involve further exploration of its potential as an inhibitor of the human soluble epoxide hydrolase (hsEH) . Additionally, the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations could be a promising area of research .
properties
IUPAC Name |
2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZZGCEUIQCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid | |
CAS RN |
1397003-14-3 |
Source
|
Record name | 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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